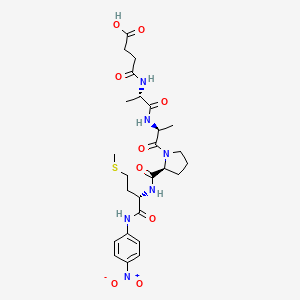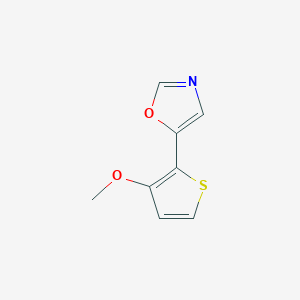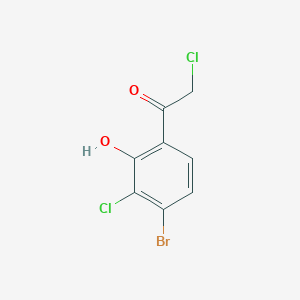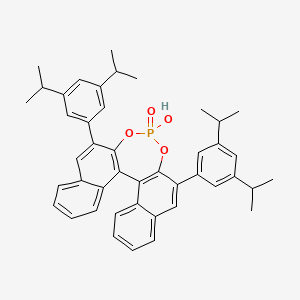
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is part of the BINOL (1,1’-bi-2-naphthol) family, which is known for its applications in asymmetric catalysis. The presence of bulky diisopropylphenyl groups enhances its steric properties, making it a valuable catalyst in various organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Starting Material Preparation: The synthesis begins with ®-BINOL, which is subjected to methylation to form ®-2,2’-dimethoxy-1,1’-binaphthalene.
Lithiation and Boronation: The dimethoxy derivative undergoes double ortho-lithiation in the presence of TMEDA, followed by reaction with triisopropyl borate and hydrochloric acid to yield ®-[2,2’-dimethoxy-(1,1’-binaphthalene)-3,3’-diyl]diboronic acid.
Cross-Coupling Reaction: The diboronic acid is then subjected to a Suzuki–Miyaura cross-coupling reaction with 3,5-diisopropylphenyl bromide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.
Scientific Research Applications
®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of scientific research applications:
Asymmetric Catalysis: It is widely used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s chiral properties make it valuable in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Material Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism by which ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its role as a chiral Brønsted acid. The compound can donate a proton to a substrate, facilitating various chemical transformations. Its bulky diisopropylphenyl groups create a chiral environment, which is crucial for inducing asymmetry in the reactions it catalyzes .
Comparison with Similar Compounds
Similar Compounds
®-BINOL: The parent compound, ®-BINOL, lacks the diisopropylphenyl groups but shares the same chiral backbone.
®-3,3’-Bis(4-methoxyphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: This compound has methoxy groups instead of diisopropylphenyl groups, affecting its steric and electronic properties.
Uniqueness
®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its bulky diisopropylphenyl groups, which enhance its steric properties and make it a more effective chiral catalyst in certain reactions compared to its analogs .
Properties
IUPAC Name |
10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGGSAWMSSHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



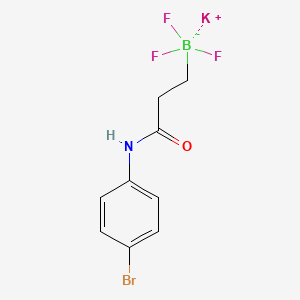

![O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)




